Benzamide, 2-(4-hydroxybenzylidenamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxybenzylidene)amino]benzamide is a Schiff base compound derived from the condensation of 4-hydroxybenzaldehyde and 2-aminobenzamide. This compound has garnered significant interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-hydroxybenzylidene)amino]benzamide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-aminobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods: The use of continuous flow microreactor systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Strong nucleophiles like hydroxide ions and conditions involving high temperatures and polar solvents are often employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The biological activities of 2-[(4-hydroxybenzylidene)amino]benzamide are primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: The compound competes with purines, inhibiting bacterial nucleic acids and protein synthesis.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific cellular pathways and molecular targets.
Comparison with Similar Compounds
- 4-[(2-Hydroxybenzylidene)amino]benzamide
- N-(3-Amino-4-methylphenyl)benzamide
- Substituted Benzimidazoles
Comparison: 2-[(4-Hydroxybenzylidene)amino]benzamide stands out due to its unique combination of antimicrobial, antioxidant, and anticancer properties. While similar compounds like substituted benzimidazoles also exhibit antimicrobial and anticancer activities, the specific molecular interactions and pathways involved can differ, highlighting the uniqueness of 2-[(4-hydroxybenzylidene)amino]benzamide .
Biological Activity
Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Benzamide, 2-(4-hydroxybenzylidenamino)- (also known as 4-[(2-hydroxybenzylidene)amino]benzamide) has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Chemical Structure and Synthesis
The compound Benzamide, 2-(4-hydroxybenzylidenamino)- is characterized by the following chemical structure:
It features a benzamide core substituted with a hydroxybenzylidene group. The synthesis typically involves the condensation reaction between 4-hydroxybenzaldehyde and benzamide under acidic or basic conditions.
Biological Activity Overview
Research has indicated that Benzamide, 2-(4-hydroxybenzylidenamino)- exhibits a range of biological activities, including:
- Antiparasitic Activity : Studies have shown moderate activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum, with structural modifications enhancing efficacy against these pathogens .
- Antifungal Properties : The compound has demonstrated significant antifungal activity against various fungal strains, making it a candidate for further development in antifungal therapies .
- Neurotoxicity Studies : Evaluations using neuroblastoma SH-SY5Y cell lines indicated that the compound is non-toxic at certain concentrations, suggesting its potential safety profile for therapeutic use .
Structure-Activity Relationship (SAR)
Understanding the SAR of Benzamide derivatives helps in optimizing their biological activity. Research indicates that modifications to the benzamide structure can lead to enhanced potency against specific targets:
Case Studies
- Antiparasitic Efficacy : A study evaluated the activity of various benzamide derivatives against T. gondii and P. falciparum. It was found that certain modifications led to compounds that were significantly more effective than standard treatments .
- Antifungal Activity : Another investigation focused on the antifungal properties of substituted benzamides. The results indicated that specific derivatives exhibited over 90% inhibition against Botrytis cinerea, highlighting their potential as fungicides .
- Neurotoxicity Assessment : In vitro testing on SH-SY5Y cells revealed that Benzamide, 2-(4-hydroxybenzylidenamino)- did not induce neurotoxicity at therapeutic concentrations, supporting its safety for further pharmacological exploration .
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O2/c15-14(18)12-3-1-2-4-13(12)16-9-10-5-7-11(17)8-6-10/h1-9,17H,(H2,15,18) |
InChI Key |
ZHAHOPNQFGYRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.